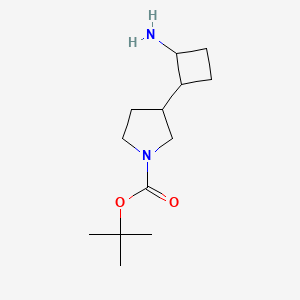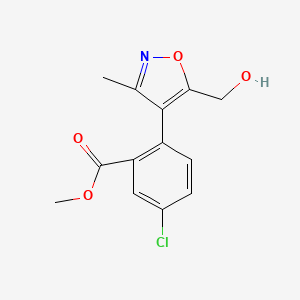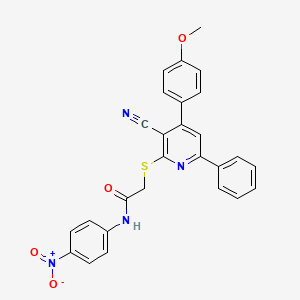
3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C9H20Cl2F2N2. It is a derivative of piperidine, a heterocyclic amine, and is characterized by the presence of two fluorine atoms and four methyl groups on the piperidine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Preparation Methods
The synthesis of 3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-amine dihydrochloride involves several steps. One common method starts with the preparation of 2,2,6,6-tetramethylpiperidine, which is then subjected to fluorination to introduce the fluorine atoms at the 3-position. The final step involves the conversion of the amine to its dihydrochloride salt form. The reaction conditions typically include the use of fluorinating agents and appropriate solvents to ensure high yield and purity .
Chemical Reactions Analysis
3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form the corresponding amine.
Scientific Research Applications
3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-amine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in studying biological systems due to its unique structural features.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to certain enzymes and receptors, making it a valuable tool in biochemical studies. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-amine dihydrochloride can be compared with other similar compounds such as:
2,2,6,6-Tetramethylpiperidine: Lacks the fluorine atoms, making it less reactive in certain contexts.
4-Amino-2,2,6,6-tetramethylpiperidine: Similar structure but without the fluorine atoms, leading to different chemical properties.
N-Butyl-2,2,6,6-tetramethylpiperidine: Contains a butyl group instead of fluorine atoms, affecting its reactivity and applications .
This compound’s unique combination of fluorine atoms and methyl groups distinguishes it from its analogs, providing specific advantages in various research and industrial applications.
Properties
Molecular Formula |
C9H20Cl2F2N2 |
|---|---|
Molecular Weight |
265.17 g/mol |
IUPAC Name |
3,3-difluoro-2,2,6,6-tetramethylpiperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C9H18F2N2.2ClH/c1-7(2)5-6(12)9(10,11)8(3,4)13-7;;/h6,13H,5,12H2,1-4H3;2*1H |
InChI Key |
KTZHFKLDOJRYBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(C(N1)(C)C)(F)F)N)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Bromo-4-chloro-2,7,7-trimethyl-7H-pyrano[2,3-d]pyrimidine](/img/structure/B11784037.png)

![2-(4-Bromophenyl)-4-chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B11784045.png)
![Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B11784053.png)



![Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate](/img/structure/B11784083.png)




